Ibrutinib Dimerization: A Comprehensive Technical Guide
Ibrutinib Dimerization: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies. As a targeted covalent inhibitor, its stability and degradation profile are of critical importance. This technical guide provides an in-depth exploration of the formation of ibrutinib dimers, a key impurity and degradation product. We will delve into the proposed chemical mechanisms of dimerization, present quantitative data from forced degradation studies, and provide detailed experimental protocols for the detection and characterization of these dimeric species. Furthermore, this guide includes visualizations of the proposed reaction pathway and a general experimental workflow to aid in the understanding and investigation of ibrutinib dimerization.
Introduction
Ibrutinib's therapeutic efficacy is derived from its ability to form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of the B-cell receptor (BCR) signaling pathway. The presence of impurities and degradation products can, however, impact the drug's safety, efficacy, and stability. Among these, the formation of ibrutinib dimers has been identified as a notable degradation pathway, particularly under conditions of thermal and pH stress.[1][2][3][4][5][6] Understanding the mechanism of dimer formation is crucial for optimizing drug manufacturing processes, formulation development, and ensuring the quality of the final drug product.
Proposed Mechanism of Ibrutinib Dimer Formation
The primary proposed mechanism for the formation of an ibrutinib dimer is a Michael addition reaction involving the activated acrylamide moiety of one ibrutinib molecule and a nucleophilic site on a second ibrutinib molecule.[7][8] The electron-withdrawing nature of the carbonyl group makes the β-carbon of the acryloyl group electrophilic and susceptible to nucleophilic attack.
The most likely nucleophile on a second ibrutinib molecule is the secondary amine of the piperidine ring. The proposed reaction is a step-by-step process:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the piperidine ring of one ibrutinib molecule attacks the electrophilic β-carbon of the acrylamide group of a second ibrutinib molecule.
-
Proton Transfer: A proton is transferred to the α-carbon of the acrylamide group, resulting in the formation of a C-N bond between the two ibrutinib molecules.
This reaction results in the formation of a dimeric structure with a molecular weight approximately double that of the ibrutinib monomer. The most commonly reported ibrutinib dimer has the chemical formula C₅₀H₄₈N₁₂O₄ and a molecular weight of approximately 881.0 g/mol .[9][10]
Caption: Proposed mechanism of ibrutinib dimer formation via Michael addition.
Quantitative Data from Forced Degradation Studies
Forced degradation studies are instrumental in identifying the conditions that lead to the formation of ibrutinib dimers. The following table summarizes findings from such studies.
| Stress Condition | Temperature | Duration | Key Findings | Reference(s) |
| Acidic Hydrolysis | 80°C | 8 hours | Formation of degradation products, including potential dimers. | [2][4] |
| Alkaline Hydrolysis | 80°C | 8 hours | Ibrutinib is highly sensitive; significant formation of multiple degradation products, including dimers. | [2][4][5] |
| Oxidative Stress | Room Temp. | 8 hours | Ibrutinib is extremely sensitive to oxidation, leading to several degradation products. | [2][4][5] |
| Thermal Stress | > 165°C | 24 hours | Increased formation of higher molecular weight impurities, including dimers and other oligomers. A direct correlation between increased temperature and decreased ibrutinib solubility and permeability was observed, attributed to oligomerization. | [1][7][8] |
| Photolytic/Neutral | N/A | N/A | Ibrutinib is generally stable under these conditions. | [2][4] |
Experimental Protocols
Induction of Ibrutinib Dimer Formation (Forced Degradation)
Objective: To generate ibrutinib dimers for analytical characterization.
Materials:
-
Ibrutinib reference standard
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
10% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Hot air oven
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Acidic Degradation: Dissolve a known amount of ibrutinib in a minimal amount of acetonitrile and dilute with 1 M HCl to a final concentration of approximately 1 mg/mL. Heat the solution at 80°C for 8 hours. Neutralize the solution with NaOH before analysis.[2][4]
-
Alkaline Degradation: Dissolve a known amount of ibrutinib in a minimal amount of acetonitrile and dilute with 1 M NaOH to a final concentration of approximately 1 mg/mL. Heat the solution at 80°C for 8 hours. Neutralize the solution with HCl before analysis.[2][4]
-
Thermal Degradation: Place solid ibrutinib in a petri dish and heat in a hot air oven at temperatures ranging from 165°C to 240°C for 24 hours.[7][8] Dissolve the resulting solid in a suitable solvent for analysis.
UPLC-MS/MS Method for Detection and Quantification of Ibrutinib Dimer
Objective: To separate, identify, and quantify ibrutinib and its dimeric impurity.
Instrumentation:
-
Waters Acquity UPLC system or equivalent
-
C18 stationary phase column (e.g., Waters Acquity UPLC C-18, 100 mm × 2.1 mm, 1.7 μm)
-
Tandem mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source
Chromatographic Conditions: [2][4]
-
Mobile Phase A: 20 mM Ammonium Acetate (pH 6.0)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient to resolve ibrutinib from its degradation products.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Detection Wavelength (UV): 215 nm
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 50-1000
-
Collision Energy: Optimized for fragmentation of the dimer precursor ion (m/z ~881).
-
Data Acquisition: Full scan and product ion scan modes.
Caption: General experimental workflow for ibrutinib dimer analysis.
Structural Elucidation by High-Resolution Mass Spectrometry (HRMS) and NMR
HRMS/MS:
-
Utilize a high-resolution mass spectrometer (e.g., Q-TOF) to obtain accurate mass measurements of the parent ion and its fragments.[2][4][5]
-
Compare the fragmentation pattern of the dimer with that of the ibrutinib monomer to identify common structural motifs and the location of the linkage.[11][12]
NMR Spectroscopy:
-
Isolate the dimer impurity using preparative HPLC.
-
Perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to unambiguously determine the chemical structure and the point of attachment between the two ibrutinib molecules.[5][6]
Signaling Pathways and Potential Implications
The primary mechanism of action of ibrutinib is the inhibition of BTK, which is a critical node in the B-cell receptor signaling pathway. This pathway is essential for the proliferation and survival of malignant B-cells. While the pharmacological activity of the ibrutinib dimer is not well-characterized, its formation represents a loss of the active monomeric drug. Furthermore, the presence of such impurities could potentially lead to unforeseen off-target effects or altered pharmacological profiles.
Caption: Ibrutinib's target in the BCR signaling pathway.
Conclusion
The formation of ibrutinib dimers is a critical aspect of the drug's stability profile, with significant implications for manufacturing and formulation. The proposed Michael addition mechanism provides a plausible explanation for the observed dimerization under thermal and pH stress. The experimental protocols outlined in this guide offer a framework for researchers to induce, detect, and characterize these dimeric impurities. Further investigation into the pharmacological activity of ibrutinib dimers is warranted to fully understand their potential impact on the therapeutic profile of ibrutinib. A thorough understanding of these degradation pathways is essential for ensuring the quality, safety, and efficacy of this important anticancer agent.
References
- 1. faf.cuni.cz [faf.cuni.cz]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. researchgate.net [researchgate.net]
- 4. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Amorphous Ibrutinib Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ibrutinib dimer | C50H48N12O4 | CID 68368145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ibrutinib Dimer 1 | CAS No- 2031255-23-7 | Simson Pharma Limited [simsonpharma.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
